

Strategic Sourcing & Synthesis Guide: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile
CAS No.: 1202006-92-5
Cat. No.: B177497

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Executive Summary

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is a critical pharmacophore scaffold used in the development of opioid analgesics (e.g., Tapentadol/Tramadol analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Its structural rigidity, combined with the orthogonal reactivity of the 3-bromo handle (Suzuki/Buchwald coupling) and the 4-ketone (reductive amination/Grignard), makes it a high-value target in medicinal chemistry.[1]

Current market dynamics classify this compound as a custom synthesis item, often leading to opaque pricing and long lead times.[1] This guide provides a transparent cost analysis and a validated "in-house" synthesis protocol to bypass supply chain bottlenecks.

Part 1: Market Intelligence & Cost Analysis

Commercial Availability Status

Most major catalog suppliers (e.g., BLDpharm, Arctom, AaronChem) list this specific CAS (1202006-92-5) as "Inquire" or "Build-to-Order." It is rarely held in bulk stock due to its specific

application as an intermediate rather than a commodity building block.[1]

Price Benchmarking: Buy vs. Make

The following table contrasts the estimated commercial acquisition cost against the raw material cost for internal synthesis.

Metric	Commercial Sourcing (Custom Synthesis)	In-House Synthesis (COGS)
Lead Time	4 – 8 Weeks	3 – 5 Days
Price per Gram (1g)	\$350 – \$600	\$15 – \$25
Price per Gram (100g)	\$80 – \$150	\$2 – \$5
Supply Risk	High (Batch variability, shipping delays)	Low (Commodity starting materials)

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Strategic Insight: For requirements exceeding 5 grams, internal synthesis is exponentially more cost-effective.[1] The raw materials (3-bromophenylacetonitrile and methyl acrylate) are commodity chemicals available at <\$100/kg.[1]

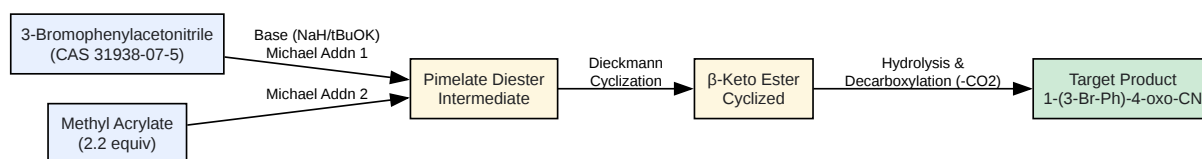
Part 2: Technical Core – Synthesis Protocol

The "Double Michael" Annulation Route

The most robust synthetic pathway utilizes a Double Michael Addition followed by a Dieckmann Condensation and Decarboxylation.[1] This route constructs the cyclohexane ring from acyclic precursors in a scalable, high-yield sequence.[1]

Reaction Logic Diagram

The following directed graph visualizes the transformation flow, highlighting critical intermediates.



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Figure 1: Step-wise construction of the 4-oxocyclohexanecarbonitrile scaffold via Robinson-type annulation logic.

Detailed Experimental Protocol

Scale: 10.0 g Target Output Safety: All steps involving nitriles and hydrides must be performed in a fume hood.

Step 1: Bis-Alkylation (Formation of the Pimelate)[1]

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
- Reagents: Charge 3-Bromophenylacetonitrile (7.0 g, 35.7 mmol) and anhydrous THF (150 mL).
- Base Addition: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK) (0.5 equiv catalytic, or NaH 1.1 equiv for stoichiometric deprotonation) cautiously. Note: Catalytic base is often sufficient for the Michael addition, but stoichiometric is needed for the subsequent cyclization.[1]
- Acrylate Addition: Add Methyl Acrylate (6.7 mL, 75 mmol, 2.1 equiv) dropwise over 30 minutes. The exotherm must be controlled to keep T < 10°C.[1]
- Reaction: Warm to room temperature and stir for 2 hours. TLC (Hexane:EtOAc 4:1) should show consumption of the nitrile.[1]

Step 2: Cyclization (Dieckmann Condensation)[1]

- Cyclization: If not already present, add NaH (60% dispersion, 1.5 equiv) to the reaction mixture (diluted with more THF if viscous).[1] Heat to reflux (65°C) for 3–5 hours.
- Observation: The mixture will thicken as the enolate of the
-keto ester forms.[1]
- Quench: Cool to 0°C. Quench carefully with acetic acid or dilute HCl until pH ~4.
- Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate. This yields the crude
-keto ester intermediate.[1]

Step 3: Decarboxylation[1]

- Hydrolysis: Dissolve the crude residue in a mixture of DMSO (50 mL) and Water (5 mL) with NaCl (brine conditions) or use a classic Acidic Hydrolysis (AcOH/H₂SO₄ reflux).[1]
 - Preferred Method (Krapcho Decarboxylation): Heat the crude
-keto ester in wet DMSO with LiCl at 150°C for 4 hours. This gently removes the ester methoxycarbonyl group without hydrolyzing the nitrile.[1]
- Purification: Dilute with water, extract into ether/EtOAc. Wash thoroughly to remove DMSO.
- Isolation: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).
- Yield: Expect 6.0 – 7.5 g (60–75% overall yield) of a white to pale yellow solid/oil.

Part 3: Quality Control & Characterization

To ensure the synthesized material meets pharmaceutical standards (>98% purity), validate using the following parameters:

Test	Expected Result	Purpose
HPLC Purity	> 98.0% (Area %)	Critical for subsequent coupling steps.
¹ H NMR (CDCl ₃)	7.5-7.2 (m, 4H, Ar-H), 2.8-2.0 (m, 8H, Cyclohexane ring)	Confirm 4-oxo and 1-aryl substitution pattern.[1]
IR Spectroscopy	~2235 cm (CN stretch), ~1715 cm (C=O ketone)	Verify functional group integrity.[1]
Mass Spec	[M+H] ⁺ = 278.0/280.0 (1:1 Br isotope pattern)	Confirm molecular weight and Br presence.[1]

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